molecular formula C12H16N2O3 B1479739 2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2097953-07-4

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479739
CAS No.: 2097953-07-4
M. Wt: 236.27 g/mol
InChI Key: PJXKAVSSDURKMR-UHFFFAOYSA-N
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Description

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS Number: 2097953-07-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3, with a molecular weight of 236.27 g/mol. The compound features a bicyclic structure comprising a pyrazole fused with a tetrahydropyran ring. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
CAS Number2097953-07-4
Purity≥95%

Synthesis

The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles to minimize waste.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activities. In a study evaluating various pyrazole derivatives, including related compounds to this compound, several were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects:

CompoundGram-positive ActivityGram-negative Activity
2-(Cyclopropylmethyl) derivativeInhibition observedMinimal inhibition
Ciprofloxacin (control)High inhibitionHigh inhibition

The disc diffusion method was employed to measure the zone of inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antibacterial potency.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can effectively reduce inflammatory markers in cell cultures.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with COX enzymes leading to decreased prostaglandin synthesis.
  • Receptor Modulation : Binding to specific receptors involved in inflammatory responses.
  • Cellular Pathway Interference : Altering signaling pathways that govern immune responses.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various pyrazole derivatives against common pathogens. The study found that modifications in the side chains significantly influenced activity levels.
    • Results : The compound exhibited moderate activity against Staphylococcus aureus but limited efficacy against Escherichia coli.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with pyrazole derivatives resulted in reduced edema and lower levels of pro-inflammatory cytokines.
    • Findings : The compounds demonstrated a dose-dependent reduction in inflammation markers compared to control groups.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)5-11-9-7-17-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXKAVSSDURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

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